molecular formula C22H19Cl2N3O2S B244705 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide

カタログ番号 B244705
分子量: 460.4 g/mol
InChIキー: ACKLGKJNDTVRSH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.

作用機序

3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide exerts its anti-cancer effects by inhibiting the activity of several kinases involved in B-cell receptor signaling. Specifically, it targets BTK, ITK, and TXK, which are critical for the survival and proliferation of B-cell malignancies. By inhibiting these kinases, 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide disrupts downstream signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been shown to induce apoptosis in cancer cells by inhibiting several kinases involved in B-cell receptor signaling. Additionally, it has been shown to reduce the levels of several pro-survival proteins, such as MCL-1 and BCL-2, which are critical for the survival of cancer cells. 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.

実験室実験の利点と制限

One of the main advantages of using 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its specificity for B-cell malignancies. It has been shown to selectively target BTK, ITK, and TXK, which are highly expressed in B-cell malignancies. Additionally, 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has shown promising results in preclinical studies, making it a potentially valuable tool for cancer research.
One of the limitations of using 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its potential toxicity. Like many kinase inhibitors, 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide can have off-target effects, leading to toxicity in non-cancerous cells. Additionally, the use of 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide in clinical trials has been limited by its poor solubility and bioavailability.

将来の方向性

There are several potential future directions for research on 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide. One potential direction is to investigate its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms of resistance to 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide and to develop strategies to overcome this resistance. Finally, the development of more potent and selective inhibitors of BTK, ITK, and TXK could lead to the development of more effective cancer therapies.

合成法

The synthesis of 3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid. The resulting intermediate is then coupled with 4-aminophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The final product is obtained after purification by column chromatography.

科学的研究の応用

3,4-dichloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in cancer treatment, specifically in the treatment of B-cell malignancies. It has been shown to inhibit several kinases, including BTK, ITK, and TXK, which play a critical role in B-cell receptor signaling. This inhibition leads to the disruption of downstream signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells.

特性

分子式

C22H19Cl2N3O2S

分子量

460.4 g/mol

IUPAC名

3,4-dichloro-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C22H19Cl2N3O2S/c23-18-8-3-15(14-19(18)24)21(28)25-16-4-6-17(7-5-16)26-9-11-27(12-10-26)22(29)20-2-1-13-30-20/h1-8,13-14H,9-12H2,(H,25,28)

InChIキー

ACKLGKJNDTVRSH-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CS4

正規SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)C4=CC=CS4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。